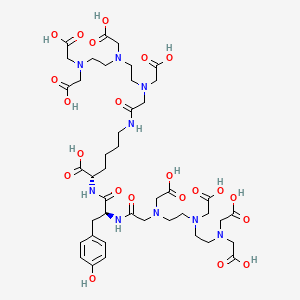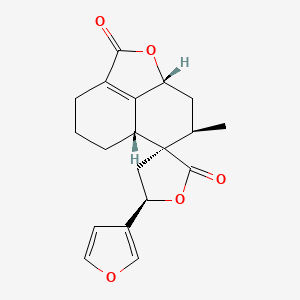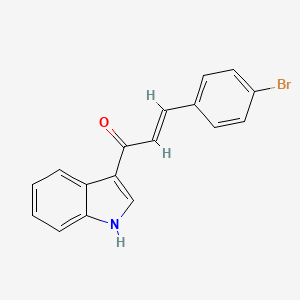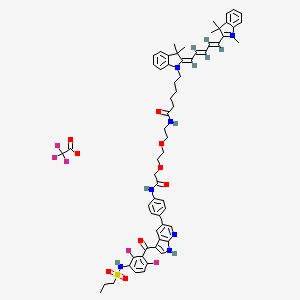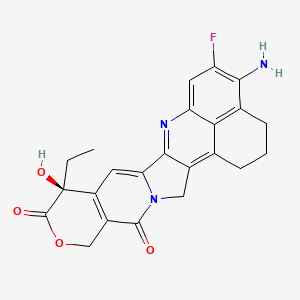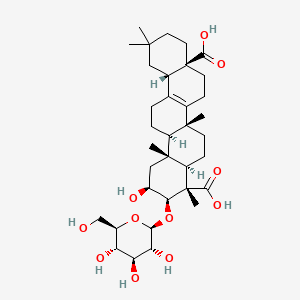
Fallaxsaponin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fallaxsaponin A is a natural triterpenoid saponin isolated from the roots of Polygala species, particularly Polygala japonica and Polygala fallax . It is known for its diverse biological activities, including anti-inflammatory and neuroprotective effects . The compound has a molecular formula of C35H54O11 and a molecular weight of 650.80 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fallaxsaponin A is typically isolated from the roots of Polygala species using a combination of chromatographic techniques. The process involves:
Extraction: The dried roots are extracted with ethanol.
Fractionation: The extract is partitioned using solvents like petroleum ether, ethyl acetate, and n-butanol.
Purification: The fractions are further purified using silica gel column chromatography and Sephadex LH-20 column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Fallaxsaponin A undergoes various chemical reactions, including:
Hydrolysis: Under acidic or enzymatic conditions, this compound can be hydrolyzed to yield its aglycone and sugar moieties.
Oxidation: It can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of oxidized derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis Products: Aglycone (senegenic acid) and glucose.
Oxidation Products: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Fallaxsaponin A has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of saponins and their chemical properties.
Mechanism of Action
Fallaxsaponin A exerts its effects through multiple mechanisms:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Neuroprotective: It enhances neuronal survival and function by modulating oxidative stress, apoptosis, and neuroinflammation pathways.
Molecular Targets: Key molecular targets include inflammatory cytokines, oxidative stress markers, and apoptotic proteins.
Comparison with Similar Compounds
Fallaxsaponin A is unique among triterpenoid saponins due to its specific structure and biological activities. Similar compounds include:
Tenuifolin: Another triterpenoid saponin from Polygala species with neuroprotective effects.
Presenegenin: A related saponin with anti-inflammatory properties.
Uniqueness:
Structure: The specific arrangement of sugar moieties and the aglycone in this compound contributes to its unique biological activities.
Biological Activities: While similar compounds may share some activities, this compound’s combination of anti-inflammatory and neuroprotective effects is particularly notable.
Properties
Molecular Formula |
C35H54O11 |
|---|---|
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(2S,3R,4S,4aR,6aR,8aS,12aS,14aR,14bR)-2-hydroxy-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid |
InChI |
InChI=1S/C35H54O11/c1-31(2)12-13-35(30(43)44)11-8-18-17(19(35)14-31)6-7-22-32(18,3)10-9-23-33(22,4)15-20(37)27(34(23,5)29(41)42)46-28-26(40)25(39)24(38)21(16-36)45-28/h19-28,36-40H,6-16H2,1-5H3,(H,41,42)(H,43,44)/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,32-,33+,34-,35+/m0/s1 |
InChI Key |
UAXIOJAXXUIGDJ-XQYJPQPQSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
Canonical SMILES |
CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4S,5R,8S,11R,13R,14S,17R,18S,20R,21R)-20,21-dihydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid](/img/structure/B12379117.png)
![4-[(5-Bromo-1,3-Thiazol-2-Yl)amino]-N-Methylbenzamide](/img/structure/B12379123.png)
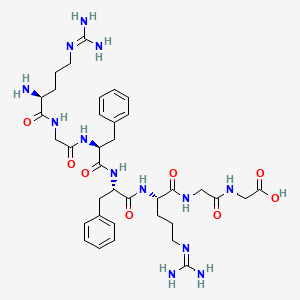


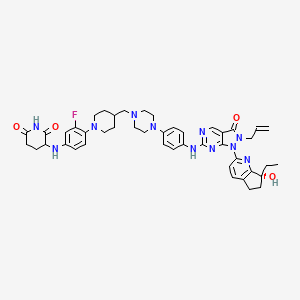
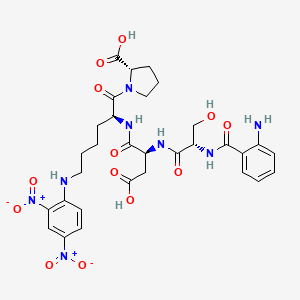
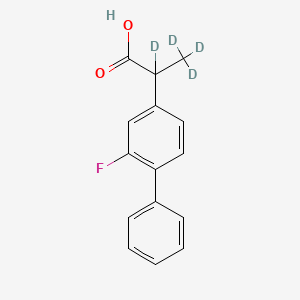
![3-amino-6-[4-[[6-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pent-4-ynylamino]-6-oxohexyl]sulfamoyl]phenyl]-N-phenylpyrazine-2-carboxamide](/img/structure/B12379177.png)
